molecular formula C8H10N2O B13911998 4-Methoxy-6-(prop-1-en-2-yl)pyrimidine

4-Methoxy-6-(prop-1-en-2-yl)pyrimidine

Cat. No.: B13911998
M. Wt: 150.18 g/mol
InChI Key: RRIAHOTUEJGBRH-UHFFFAOYSA-N
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Description

4-Methoxy-6-(prop-1-en-2-yl)pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This specific compound is characterized by a methoxy group at position 4 and a prop-1-en-2-yl group at position 6. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-6-(prop-1-en-2-yl)pyrimidine can be achieved through various synthetic routes. One common method involves the condensation of appropriate aldehydes with guanidine derivatives under acidic or basic conditions. The reaction typically proceeds through the formation of an intermediate imine, which cyclizes to form the pyrimidine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis. The use of automated systems and reactors can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-6-(prop-1-en-2-yl)pyrimidine undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The double bond in the prop-1-en-2-yl group can be reduced to form a saturated alkyl chain.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-hydroxy-6-(prop-1-en-2-yl)pyrimidine.

    Reduction: Formation of 4-methoxy-6-(propyl)pyrimidine.

    Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

4-Methoxy-6-(prop-1-en-2-yl)pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Methoxy-6-(prop-1-en-2-yl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, leading to its antimicrobial or antiviral effects. The exact molecular pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxy-2-(prop-1-en-2-yl)pyrimidine
  • 4-Methoxy-6-(prop-1-en-2-yl)pyridine
  • 4-Methoxy-6-(prop-1-en-2-yl)pyrazine

Uniqueness

4-Methoxy-6-(prop-1-en-2-yl)pyrimidine is unique due to its specific substitution pattern on the pyrimidine ring. The presence of both a methoxy group and a prop-1-en-2-yl group imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

IUPAC Name

4-methoxy-6-prop-1-en-2-ylpyrimidine

InChI

InChI=1S/C8H10N2O/c1-6(2)7-4-8(11-3)10-5-9-7/h4-5H,1H2,2-3H3

InChI Key

RRIAHOTUEJGBRH-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1=CC(=NC=N1)OC

Origin of Product

United States

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